molecular formula C21H19ClN4O2 B14200469 4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide CAS No. 920495-97-2

4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide

Cat. No.: B14200469
CAS No.: 920495-97-2
M. Wt: 394.9 g/mol
InChI Key: WDKDDNLSJBOHAE-UHFFFAOYSA-N
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Description

4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide is a complex organic compound with the molecular formula C21H19ClN4O2 . This compound is characterized by its unique structure, which includes an amino group, a chlorobenzamido group, and a pyridinyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide typically involves multiple steps. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-(pyridin-4-yl)ethylamine to form an intermediate product. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

920495-97-2

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

4-[1-amino-2-[(4-chlorobenzoyl)amino]ethyl]-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C21H19ClN4O2/c22-17-7-5-15(6-8-17)20(27)25-13-19(23)14-1-3-16(4-2-14)21(28)26-18-9-11-24-12-10-18/h1-12,19H,13,23H2,(H,25,27)(H,24,26,28)

InChI Key

WDKDDNLSJBOHAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CNC(=O)C2=CC=C(C=C2)Cl)N)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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